molecular formula C8H11N3O B079289 N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide CAS No. 13256-23-0

N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide

Cat. No. B079289
CAS RN: 13256-23-0
M. Wt: 165.19 g/mol
InChI Key: HXKBADXWZNBJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide, also known as EPND, is a chemical compound that has gained attention in the scientific community for its potential applications in research. EPND is a nitrous oxide donor that has been shown to have various biochemical and physiological effects, making it a valuable tool for studying cellular signaling pathways and disease mechanisms. In

Mechanism Of Action

N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide releases nitrous oxide through a process known as diazeniumdiolation, in which the nitrous acid moiety is transferred to the amine group of N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide, forming a diazeniumdiolate intermediate that rapidly decomposes to release nitrous oxide. The released nitrous oxide then activates sGC, leading to downstream effects such as cGMP production and smooth muscle relaxation.

Biochemical And Physiological Effects

N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has various biochemical and physiological effects that make it a useful tool for studying cellular signaling pathways and disease mechanisms. N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has been shown to induce vasodilation, decrease platelet aggregation, and inhibit cancer cell proliferation. Additionally, N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has been shown to modulate neurotransmitter release and synaptic plasticity, suggesting a potential role in cognitive function and neurological disorders.

Advantages And Limitations For Lab Experiments

N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has several advantages for lab experiments, including its ability to release nitrous oxide in a controlled manner and its solubility in organic solvents. However, N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has some limitations, including its instability in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has several potential future directions for research, including its use in studying the role of nitrous oxide in cardiovascular disease, cancer, and neurological disorders. Additionally, N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide may have applications in drug discovery, as it has been shown to inhibit cancer cell proliferation and induce apoptosis. Further studies are needed to elucidate the mechanisms underlying the effects of N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide and to determine its potential therapeutic applications.

Synthesis Methods

The synthesis of N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide involves the reaction of N-ethylpyridine-4-carboxamide with nitrous acid in the presence of a reducing agent such as sodium nitrite. The resulting N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide product is a yellow, crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane. The purity of the N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide product can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has been used in various scientific research applications due to its ability to release nitrous oxide, a potent signaling molecule that plays a crucial role in cellular processes such as vasodilation, neurotransmission, and inflammation. N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has been shown to activate the soluble guanylate cyclase (sGC) enzyme, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), leading to downstream effects such as smooth muscle relaxation and platelet inhibition.
N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has been used in studies investigating the role of nitrous oxide in cardiovascular disease, cancer, and neurological disorders. For example, N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has been shown to inhibit platelet aggregation, suggesting a potential therapeutic role in preventing thrombotic events such as heart attacks and strokes. Additionally, N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has been shown to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent. N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has also been used to study the role of nitrous oxide in synaptic plasticity and memory formation, providing insights into the mechanisms underlying learning and memory.

properties

CAS RN

13256-23-0

Product Name

N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide

InChI

InChI=1S/C8H11N3O/c1-2-11(10-12)7-8-3-5-9-6-4-8/h3-6H,2,7H2,1H3

InChI Key

HXKBADXWZNBJSW-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=NC=C1)N=O

Canonical SMILES

CCN(CC1=CC=NC=C1)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.